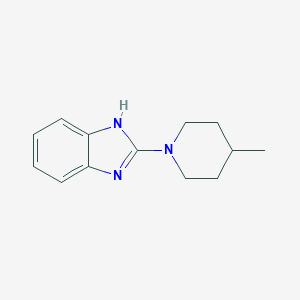
2-(4-methylpiperidin-1-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. This compound is also known as MBZP and is a derivative of benzimidazole.
Wirkmechanismus
The mechanism of action of 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and replication. This results in the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylpiperidin-1-yl)-1H-benzimidazole can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the formation of new blood vessels in tumors, which is essential for their growth and survival. Additionally, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-methylpiperidin-1-yl)-1H-benzimidazole in lab experiments include its potent antitumor activity, its ability to inhibit DNA synthesis and replication, and its anti-inflammatory properties. However, its limitations include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methylpiperidin-1-yl)-1H-benzimidazole. These include:
1. Further studies to fully understand its mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Investigation of its potential toxicity and side effects in vivo.
4. Exploration of its potential applications in drug delivery systems.
5. Studies to evaluate its efficacy in combination with other anticancer agents.
In conclusion, 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a promising compound with potential applications in various fields, including medicinal chemistry, drug development, and biochemistry. Its potent antitumor activity, anti-inflammatory properties, and ability to inhibit DNA synthesis and replication make it a potential candidate for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 2-(4-methylpiperidin-1-yl)-1H-benzimidazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylpiperidine with o-phenylenediamine in the presence of a catalyst such as copper (II) chloride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating with acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(4-methylpiperidin-1-yl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
Produktname |
2-(4-methylpiperidin-1-yl)-1H-benzimidazole |
|---|---|
Molekularformel |
C13H17N3 |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(4-methylpiperidin-1-yl)-1H-benzimidazole |
InChI |
InChI=1S/C13H17N3/c1-10-6-8-16(9-7-10)13-14-11-4-2-3-5-12(11)15-13/h2-5,10H,6-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
PUHHTJJRHYUBDJ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Kanonische SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(4-bromophenyl)-8-(3-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267924.png)
![10-(4-bromophenyl)-8-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267925.png)
![10-(4-bromophenyl)-8-(2-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267926.png)
![10-(4-bromophenyl)-8-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267927.png)
![10-(4-bromophenyl)-8-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267928.png)
![10-(4-chlorophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267930.png)
![10-(4-chlorophenyl)-8-(3-ethoxy-4-hydroxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267932.png)
![8-(4-fluorophenyl)-10-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267943.png)
![8-(4-ethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267946.png)
![8-(2,4-dimethoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267948.png)
![8-(4-fluorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267950.png)
![8-(4-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267954.png)
![8-(4-methylphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267955.png)
![8-(3-hydroxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267957.png)